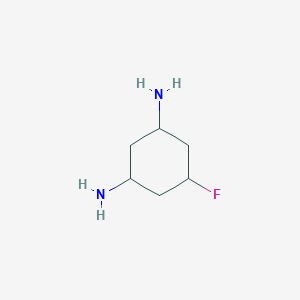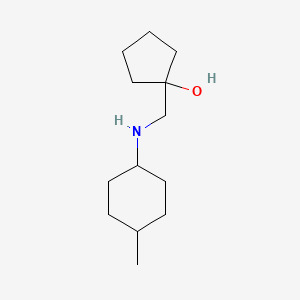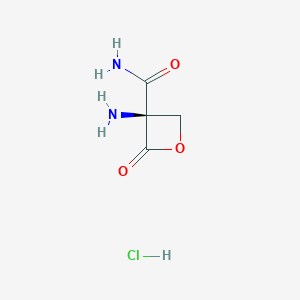![molecular formula C9H19NO3 B13349927 (3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, featuring both hydroxyl and amino functional groups, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected tetrahydrofuran derivative.
Functional Group Introduction: The hydroxyl and amino groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure the correct regio- and stereochemistry.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: Both the hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amino group would yield a primary amine.
Scientific Research Applications
(3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It can be used as a chiral building block in the synthesis of more complex molecules.
Biology: Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((5-Hydroxyhexyl)amino)tetrahydrofuran-3-ol: Similar structure but with a longer alkyl chain.
(3S,4R)-4-((5-Hydroxybutyl)amino)tetrahydrofuran-3-ol: Similar structure but with a shorter alkyl chain.
Uniqueness
The unique combination of hydroxyl and amino groups in (3S,4R)-4-((5-Hydroxypentyl)amino)tetrahydrofuran-3-ol allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it particularly valuable in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H19NO3 |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
(3S,4R)-4-(5-hydroxypentylamino)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO3/c11-5-3-1-2-4-10-8-6-13-7-9(8)12/h8-12H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
KUJJKXOVZKTMBB-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCCCCO |
Canonical SMILES |
C1C(C(CO1)O)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


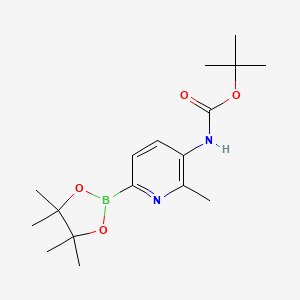
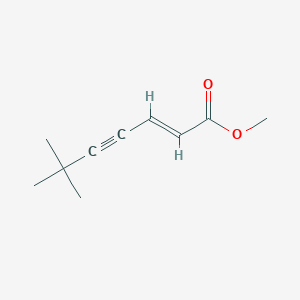
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
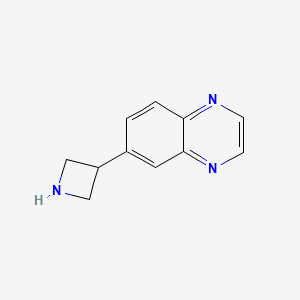
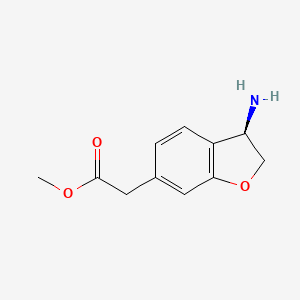
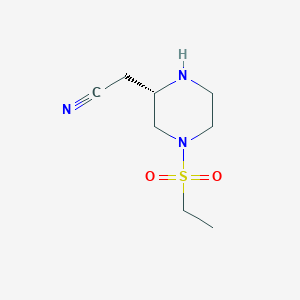
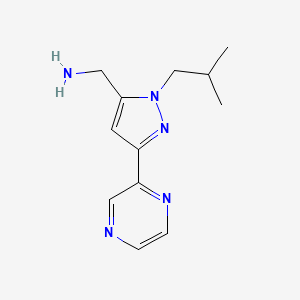
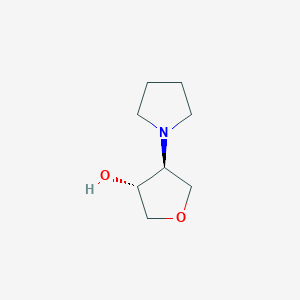
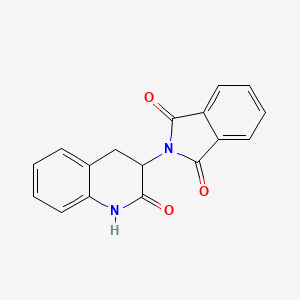
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
